2-bromo-N-(1-methylpiperidin-4-yl)benzamide
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Overview
Description
2-bromo-N-(1-methylpiperidin-4-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom attached to the benzene ring and a piperidine moiety linked to the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(1-methylpiperidin-4-yl)benzamide typically involves the bromination of a benzamide precursor followed by the introduction of the piperidine moiety. One common method involves the reaction of 2-bromobenzoyl chloride with 1-methylpiperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(1-methylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The carbonyl group in the amide can be reduced to an amine.
Oxidation Reactions: The piperidine moiety can be oxidized to form N-oxide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as 2-methoxy-N-(1-methylpiperidin-4-yl)benzamide.
Reduction Reactions: The major product is 2-bromo-N-(1-methylpiperidin-4-yl)benzylamine.
Oxidation Reactions: The major product is this compound N-oxide.
Scientific Research Applications
2-bromo-N-(1-methylpiperidin-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(1-methylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-methyl-N-(1-methylpiperidin-4-yl)benzamide
- 4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide
- (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone
Uniqueness
2-bromo-N-(1-methylpiperidin-4-yl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-bromo-N-(1-methylpiperidin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c1-16-8-6-10(7-9-16)15-13(17)11-4-2-3-5-12(11)14/h2-5,10H,6-9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJDODLHKUEJAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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